molecular formula C20H13Cl3N2O3S B2819316 (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine CAS No. 477851-93-7

(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine

Cat. No.: B2819316
CAS No.: 477851-93-7
M. Wt: 467.75
InChI Key: QTQRCCMWMDUKGM-BHGWPJFGSA-N
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Description

(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine is a complex organic compound characterized by its unique structure, which includes chlorophenyl, sulfanyl, nitrophenyl, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenated compound under controlled conditions.

    Nitration: The intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Condensation: The nitrated intermediate undergoes a condensation reaction with a dichlorophenyl methoxyamine derivative in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways involved in cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine: shares similarities with other chlorophenyl and nitrophenyl derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[(2,6-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O3S/c21-14-5-7-15(8-6-14)29-20-9-4-13(10-19(20)25(26)27)11-24-28-12-16-17(22)2-1-3-18(16)23/h1-11H,12H2/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQRCCMWMDUKGM-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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